molecular formula C7H8N2O2 B196067 4-hydroxybenzhydrazide CAS No. 5351-23-5

4-hydroxybenzhydrazide

Cat. No.: B196067
CAS No.: 5351-23-5
M. Wt: 152.15 g/mol
InChI Key: ZMZGIVVRBMFZSG-UHFFFAOYSA-N
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Description

4-Hydroxybenzhydrazide is an organic compound with the molecular formula C₇H₈N₂O₂. It is a derivative of benzoic acid, where the carboxylic acid group is replaced by a hydrazide group. This compound is known for its applications in various biochemical assays and its role as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

4-Hydroxybenzhydrazide, also known as 4-Hydroxybenzohydrazide, primarily targets enzymes such as α-amylase and glucoamylase . These enzymes play a crucial role in the digestion of starches and sugars in the body.

Mode of Action

The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity . This interaction results in the reduction of the enzymes’ ability to break down complex carbohydrates into simpler sugars.

Biochemical Pathways

The inhibition of α-amylase and glucoamylase affects the carbohydrate digestion pathway . This can lead to a decrease in the breakdown and absorption of carbohydrates in the body, potentially impacting energy production and glucose regulation.

Pharmacokinetics

Its solubility in acetic acid and water suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of carbohydrate digestion due to the inhibition of α-amylase and glucoamylase . This can lead to changes in energy production and glucose levels in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzhydrazide can be synthesized through the reaction of 4-hydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution can produce various substituted benzhydrazides .

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Hydroxybenzoic acid hydrazide
  • 4-Hydroxybenzoylhydrazine
  • p-Hydroxybenzoic acid hydrazide

Comparison: 4-Hydroxybenzhydrazide is unique due to its specific hydroxyl and hydrazide functional groups, which confer distinct reactivity and applications. Compared to its analogs, it is particularly useful in assays for enzyme activities and in the synthesis of hydrazone derivatives .

Properties

IUPAC Name

4-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZGIVVRBMFZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201721
Record name 4-Hydroxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5351-23-5
Record name 4-Hydroxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5351-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxybenzoic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxybenzohydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=647
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Record name 4-Hydroxybenzoic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybenzohydrazide
Source European Chemicals Agency (ECHA)
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Record name 4-HYDROXYBENZOIC ACID HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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